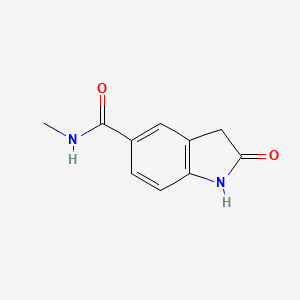

N-methyl-2-oxoindoline-5-carboxamide

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-methyl-2-oxo-1,3-dihydroindole-5-carboxamide |

InChI |

InChI=1S/C10H10N2O2/c1-11-10(14)6-2-3-8-7(4-6)5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |

InChI Key |

YQACCWOMESUMGD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Scientific Research Applications

N-methyl-2-oxoindoline-5-carboxamide is a chemical compound featuring a unique oxindole structure, comprising an indole and a ketone functionality. It has garnered attention in medicinal chemistry because of its potential biological activities, especially in cancer research.

Scientific Research Applications

Anticancer Agent Research indicates that this compound exhibits significant cytotoxicity toward various human cancer cell lines. Its mechanism of action involves activating procaspase-3, which is critical in the apoptotic pathway, affecting both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent. Studies have indicated that it may possess good oral bioavailability, enhancing its therapeutic appeal.

- Interaction studies Interaction studies have demonstrated that this compound can engage with multiple biological targets, influencing pathways associated with cell survival and apoptosis. Its ability to activate procaspase-3 highlights its role in promoting programmed cell death in cancer cells, suggesting potential use in targeted cancer therapies.

Structural Similarity

Several compounds share structural similarities with this compound, each exhibiting unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-methyl-2-pyridone-5-carboxamide | Pyridine ring instead of indole | Metabolite associated with renal toxicity |

| N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide | Thiophene ring addition | Notable cytotoxicity towards cancer cells |

| 2-Oxoindole derivatives | Variations in substituents on the indole | Diverse biological activities including anticancer effects |

Comparison with Similar Compounds

Indolizine-Carboxamides

Indolizine-carboxamides (e.g., indolizine-2-carboxamide derivatives) share a bicyclic framework but differ in ring connectivity (indolizine vs. oxindole). Synthesis challenges include the inability to form indolizine-2-carbonyl chloride directly from the carboxylic acid, necessitating alternative routes like prolonged heating of methyl esters with alkylamines . In contrast, oxindole carboxamides benefit from efficient coupling agents (e.g., EDC/HOBt), enabling higher yields (70% for compound 6 vs. 72% for indolizine-2-carboxylic acid hydrolysis) .

Indole Carboxamides

N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (e.g., compounds 8–12) feature an indole ring instead of oxindole. These are synthesized via indole-2-carbonyl chloride intermediates and tested for lipid-lowering effects, contrasting with the antiviral focus of oxindole derivatives .

Isoindoline Carboxamides

1-Oxoisoindoline-2-carboxamide derivatives exhibit intramolecular H-bonding (N–H···O) and π-π interactions (centroid distance: 3.638 Å), enhancing crystallinity and stability . However, their synthesis from o-phthaldehyde and urea (55% yield) is less efficient compared to oxindole carboxamides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-methyl-2-oxoindoline-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of substituted indole precursors with methylamine under reflux conditions. For example, describes a reflux procedure using acetic acid and sodium acetate to form indole-carboxamide derivatives, with yields dependent on stoichiometry and reaction time (3–5 hours). Purification via recrystallization from DMF/acetic acid mixtures is critical to achieving >90% purity . Optimization of temperature and solvent polarity (e.g., switching from ethanol to DMF) can mitigate side reactions like N-alkylation byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for confirming the methyl group at the indoline nitrogen and the carboxamide moiety. Liquid Chromatography-Mass Spectrometry (LC/MS) is used to verify molecular ions (e.g., [M+H]⁺) and detect impurities, as demonstrated in for bromo-fluoro analogs . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), particularly when isolating intermediates like 5-fluoroindoline-2-carboxylic acid derivatives .

Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays) are standard. highlights Mycobacterium growth inhibition studies using analogs like N-(1-adamantylethyl)-4,6-difluoroindole-2-carboxamide, with IC₅₀ values determined via serial dilution and microplate readers . Dose-response curves and statistical validation (e.g., p < 0.05) are critical for reproducibility.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding affinities to targets like serotonin receptors. emphasizes pharmacophore modeling to identify critical hydrogen-bonding motifs (e.g., carboxamide-oxo interactions) . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP and polar surface area (PSA) can prioritize analogs with improved blood-brain barrier permeability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or structural impurities. notes that fluorinated analogs exhibit divergent activities against Mycobacterium strains due to membrane permeability differences. Validating results across multiple assays (e.g., comparing MIC in broth vs. agar) and characterizing batch-to-batch purity via LC/MS are essential . Meta-analyses of literature data, adjusting for variables like solvent (DMSO vs. PBS), can clarify trends.

Q. How can regioselectivity challenges in functionalizing the indoline ring be addressed during synthesis?

- Methodological Answer : Bromination or fluorination at the 5-position (as in ) requires careful control of electrophilic conditions. Directed ortho-metalation (DoM) using lithium bases or Pd-catalyzed C-H activation can enhance regioselectivity. For example, achieves 5-bromo-7-fluoro substitution via sequential halogenation, monitored by ¹⁹F NMR to confirm positional fidelity .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses of this compound derivatives?

- Methodological Answer : Stepwise optimization using Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). reports a 30% yield improvement for N-(3-chlorobenzoyl) analogs by switching from method A (direct coupling) to method B (acyl chloride intermediates) . In-line analytics (e.g., FTIR for reaction monitoring) reduce bottlenecks in purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.